molecular formula C15H11N3O2S2 B2675280 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-67-5

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2675280
CAS No.: 946286-67-5
M. Wt: 329.39
InChI Key: LKWOLHUCWFMNBD-UHFFFAOYSA-N
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Description

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including isoxazole, thiazole, and thiochromene. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cycloaddition reaction of nitrile oxides with alkynes or alkenes.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Integration of the Thiochromene Moiety: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiochromene structure.

    Coupling Reactions: The final step involves coupling the isoxazole, thiazole, and thiochromene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: It shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, which can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole core but differ in their substituents and biological activities.

    Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and benzothiazole have similar ring structures but distinct functional groups and applications.

    Thiochromene Derivatives: Compounds like thiochroman-4-one and thiochromene-2-carboxylic acid share the thiochromene moiety but differ in their additional substituents.

Uniqueness

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an isoxazole ring, thiochromeno moiety, and a carboxamide functional group. This structural diversity is believed to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in managing diseases characterized by chronic inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism and survival.
  • Receptor Modulation : It is hypothesized that the compound interacts with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Regulation : Studies indicate that it can alter the expression levels of genes associated with apoptosis (e.g., Bcl-2 and Bax) and cell cycle regulation (e.g., p21^WAF-1) .

Case Studies and Experimental Data

StudyMethodologyFindings
Study 1MTT Assay on HL-60 cellsIC50 values ranged from 86 to 755 μM; significant cytotoxic effects observed with compounds derived from isoxazole derivatives .
Study 2Gene Expression AnalysisIsoxazole derivatives showed varying impacts on Bcl-2 and p21^WAF-1 expression, suggesting different apoptotic pathways .
Study 3Antimicrobial TestingDemonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:

  • Formation of the Thiochromeno Framework : Cyclization under acidic or basic conditions.
  • Introduction of the Isoxazole Ring : Achieved through condensation reactions involving hydrazine derivatives.
  • Carboxamide Formation : Final steps include functionalization to yield the carboxamide group.

Properties

IUPAC Name

3-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-8-6-10(20-18-8)14(19)17-15-16-13-9-4-2-3-5-11(9)21-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWOLHUCWFMNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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